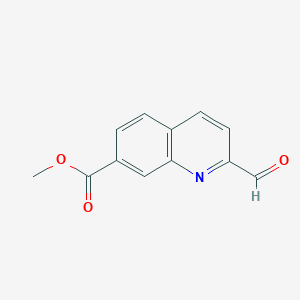

Methyl 2-formylquinoline-7-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formylquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-16-12(15)9-3-2-8-4-5-10(7-14)13-11(8)6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICMJLWCLYYSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Formylquinoline 7 Carboxylate and Its Precursors

Retrosynthetic Strategies and Key Bond Disconnections

Retrosynthetic analysis of Methyl 2-formylquinoline-7-carboxylate reveals several logical pathways for its construction. The primary disconnections involve breaking down the quinoline (B57606) core and severing the carbon-carbon or carbon-heteroatom bonds associated with the key functional groups.

Primary Disconnections:

C2-Formyl Group: The formyl group can be retrosynthetically derived from a more stable or easily installed precursor. A common strategy is the oxidation of a 2-methylquinoline (B7769805), suggesting a disconnection of the C-H bonds of the aldehyde. Alternatively, direct formylation of a quinoline-7-carboxylate precursor disconnects the C2-C(H)O bond.

C7-Carboxylate Group: The methyl ester at the C-7 position can be disconnected to a carboxylic acid, which in turn can be traced back to a precursor like a 7-methyl or 7-cyano group on the quinoline ring.

Quinoline Core: The most fundamental disconnection breaks the quinoline ring into aniline (B41778) and carbonyl-containing fragments. This approach opens the door to numerous classical and modern named reactions for quinoline synthesis. For instance, a Friedländer-type disconnection would yield a substituted 2-aminobenzaldehyde (B1207257) and a pyruvate (B1213749) derivative.

A plausible retrosynthetic route would start with a substituted aniline, such as methyl 3-amino-4-methylbenzoate, which already contains the precursor for the C-7 carboxylate. This could then be cyclized with a suitable three-carbon component to form the 2-methylquinoline-7-carboxylate intermediate, which is subsequently oxidized to the final product.

Quinoline Ring Formation: Classical and Modern Approaches

The construction of the quinoline scaffold is the cornerstone of the synthesis. Both time-honored classical methods and modern catalytic approaches offer viable routes to the necessary polysubstituted quinoline core.

Classical named reactions provide robust and well-established methods for quinoline synthesis, each with distinct starting materials and resulting substitution patterns.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically under acid or base catalysis. wikipedia.orgorganicreactions.orgorganic-chemistry.org For the target molecule, a 2-aminobenzaldehyde bearing a C-4 carboxylate could be condensed with methyl pyruvate to directly form the quinoline-2-carboxylate skeleton. A significant advantage is the unambiguous regiochemistry, although the availability of the required substituted 2-aminobenzaldehydes can be a limitation. researchgate.net One-pot modifications, such as the in-situ reduction of o-nitroarylcarbaldehydes followed by condensation, have expanded the practicality of this method. organic-chemistry.org

Pfitzinger Reaction: The Pfitzinger synthesis utilizes the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. researchgate.netwikipedia.org The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound and subsequent cyclization. wikipedia.orgui.ac.id While this method is excellent for producing 4-carboxyquinolines, its direct application to synthesize a 7-carboxylate derivative like the target molecule is not straightforward and would require significant modification or use of a pre-functionalized isatin.

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction pathway can lead to either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions (e.g., temperature). wikipedia.orgsynarchive.com At lower temperatures, the reaction favors the formation of an enamine intermediate that cyclizes to the 4-hydroxyquinoline (B1666331) product (Conrad-Limpach product). synarchive.com At higher temperatures, an anilide intermediate is formed, which then cyclizes to the 2-hydroxyquinoline (B72897) isomer (Knorr synthesis). wikipedia.org This method is versatile but would require subsequent steps to install the C-2 formyl group.

| Method | Key Reactants | Typical Product | Key Advantages/Disadvantages |

|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene ketone | Polysubstituted Quinoline | Adv: High convergence and regioselectivity. Disadv: Limited availability of substituted 2-aminoaryl carbonyls. researchgate.net |

| Pfitzinger | Isatin + Carbonyl Compound | Quinoline-4-carboxylic acid | Adv: Facile route to 4-carboxyquinolines. ijsr.netDisadv: Requires strong base; not directly suitable for other substitution patterns. |

| Conrad-Limpach | Aniline + β-Ketoester | 4-Hydroxyquinoline | Adv: Readily available starting materials. Disadv: Temperature-dependent regioselectivity; produces hydroxyquinolines requiring further functionalization. wikipedia.org |

Modern synthetic chemistry has seen the rise of transition-metal catalysis for the efficient construction of heterocyclic scaffolds like quinoline. ias.ac.iniaea.org These methods often feature high atom economy, mild reaction conditions, and broad substrate scope. ias.ac.in Catalysts based on iron, copper, nickel, and palladium have been extensively developed for quinoline synthesis. ias.ac.innih.govresearchgate.net

Iron-Catalyzed Reactions: Iron salts, being inexpensive and less toxic, are attractive catalysts. researchgate.net Iron-catalyzed protocols have been developed for the synthesis of quinolines via oxidative coupling of N-alkylanilines and alkynes.

Copper-Catalyzed Reactions: Copper catalysts are effective in one-pot strategies involving the reaction of anilines and aldehydes, proceeding through C-H functionalization and C-N/C-C bond formation. ias.ac.in

Nickel-Catalyzed Reactions: Nickel catalysts have been employed in the sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols via sequential dehydrogenation and condensation. organic-chemistry.org

| Catalyst Type | Example Reaction | Key Features |

|---|---|---|

| Iron (Fe) | Oxidative coupling of N-alkylanilines and alkynes | Inexpensive, low toxicity, environmentally friendly. researchgate.net |

| Copper (Cu) | One-pot reaction of anilines, aldehydes, and alkynes | Efficient C-N/C-C bond formation, often uses O₂ as oxidant. ias.ac.in |

| Nickel (Ni) | Cyclization of 2-iodoanilines with alkynyl aryl ketones | Good yields for 2,4-disubstituted quinolines. organic-chemistry.org |

| Palladium (Pd) | Wacker-type oxidative cyclization | Mild conditions, suitable for constructing 2-methylquinolines. organic-chemistry.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient strategy for generating molecular complexity. rsc.orgrsc.org They are characterized by high atom economy, operational simplicity, and the ability to rapidly create diverse molecular libraries. rsc.orgresearchgate.net

Several MCRs have been successfully employed for quinoline synthesis. rsc.org A common three-component approach involves the reaction of an aniline, an aldehyde, and an activated alkyne, often mediated by a Lewis acid catalyst like Yb(OTf)₃ or FeCl₃. scielo.br The reaction proceeds through the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation and subsequent oxidation to yield the quinoline product. scielo.br This strategy allows for significant structural diversity by varying each of the three components.

Selective Functionalization at the C-2 (Formyl) and C-7 (Carboxylate) Positions

Introducing the formyl group at the C-2 position and the carboxylate at C-7 requires precise control of regioselectivity. This can be achieved either by building the quinoline ring with these functionalities already in place or by functionalizing a pre-formed quinoline core. The latter approach often relies on C-H activation or the transformation of existing functional groups. acs.orgnih.govnih.gov

The introduction of the C-2 formyl group is a critical transformation. Two primary strategies are the direct formylation of the quinoline ring and the oxidation of a C-2 methyl precursor.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction uses a phosphine-free reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to install a formyl group on activated aromatic and heteroaromatic substrates. niscpr.res.inchemijournal.com The direct formylation of quinoline itself is challenging. However, the reaction can be applied to activated quinoline derivatives or used in a cyclization-formylation sequence. For example, the reaction of N-arylacetamides with the Vilsmeier reagent can produce 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.net Formylation can also be directed to specific positions by using quinoline N-oxides, which activate the C-2 position for electrophilic attack. nih.gov

Oxidation of Methyl Groups: A more common and often more reliable method is the oxidation of a 2-methylquinoline precursor. youtube.com The methyl group at the C-2 position is activated due to its conjugation with the heterocyclic ring, making it susceptible to oxidation.

Selenium Dioxide (SeO₂): This is a classical reagent for the oxidation of activated methyl groups to aldehydes. The reaction is typically carried out in a solvent like dioxane or acetic acid.

Kornblum-type Oxidation: A metal-free alternative involves using dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of an activating agent. nih.gov This method has been used to convert 2-methylquinolines into quinoline-2-carbaldehydes in good yields. researchgate.net

| Method | Substrate | Reagents | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | Acetanilide / Activated Quinoline (e.g., N-Oxide) | POCl₃, DMF | Direct formylation; can also effect cyclization. Regioselectivity can be an issue. niscpr.res.inniscpr.res.in |

| Methyl Group Oxidation | 2-Methylquinoline | SeO₂ or DMSO-based systems | Reliable and widely used. Avoids harsh formylation conditions. youtube.comnih.gov |

Esterification and Derivatization of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group at the 7-position of the quinoline core into its corresponding methyl ester is a critical step in the synthesis of the target compound and its analogues. The Fischer esterification remains a fundamental and widely practiced method for this transformation. This reaction typically involves treating the quinoline-7-carboxylic acid precursor with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, methanol is often used in large excess as the solvent. masterorganicchemistry.com

Recent advancements have focused on improving the efficiency and mildness of this transformation. For instance, the use of trimethylsilyl (B98337) chloride (TMSCl) has been reported to mediate the direct synthesis of quinoline-4-carboxylic esters from their corresponding acids, a method that could be adapted for 7-carboxyquinolines. nih.gov

Beyond simple methyl esters, the carboxylic acid moiety is a versatile handle for creating a wide array of derivatives. For example, coupling reactions with various amines, facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can produce a library of amide derivatives. Similarly, reduction of the carboxylic acid can yield the corresponding primary alcohol, which can be further functionalized. Hydrolysis of the ester group back to the carboxylic acid can also be strategically employed to modify the compound's physiological properties, potentially enhancing its selectivity as a therapeutic agent by altering its pKa value. nih.gov

A study on the synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives demonstrated a one-pot protocol involving a Williamson ether synthesis followed by ester hydrolysis, highlighting the sequential derivatization possible from an initial ester precursor. researchgate.net This underscores the strategic importance of the ester as both a final product and a key intermediate for further diversification.

Optimization of Reaction Conditions and Enhanced Synthetic Efficiency

Optimizing reaction conditions is paramount for developing scalable, cost-effective, and environmentally friendly synthetic routes. For quinoline synthesis, this involves leveraging modern technologies like microwave irradiation and flow chemistry, alongside the development of novel catalytic systems that operate under milder conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including quinolines. benthamdirect.comingentaconnect.comtandfonline.com The rapid heating achieved with microwave irradiation can significantly reduce reaction times from hours to minutes. proquest.com For example, a modification of the Friedländer quinoline synthesis, which typically requires high temperatures or strong acids over long periods, can be achieved in just 5 minutes in excellent yield using neat acetic acid as both solvent and catalyst under microwave irradiation at 160 °C. proquest.com This approach offers a significant advantage over conventional heating methods. nih.gov

| Reaction Type | Conditions | Time | Yield | Reference |

| Friedländer Synthesis | Acetic acid catalyst, organic solvent, reflux | Several days | Very poor | proquest.com |

| Microwave-Assisted Friedländer | Neat acetic acid, 160 °C | 5 minutes | Excellent | proquest.com |

| Skraup Synthesis | Conventional heating | > 1 hour | Moderate | nih.gov |

| Microwave-Assisted Skraup | Microwave irradiation | < 30 minutes | Moderate | nih.gov |

The development of novel catalysts is at the heart of modern, sustainable quinoline synthesis. nih.govbenthamdirect.com Traditional methods often rely on harsh conditions and stoichiometric amounts of corrosive acids, leading to significant waste. tandfonline.comnih.gov Green chemistry principles aim to mitigate this by employing efficient, recyclable catalysts and environmentally benign solvents. nih.govbenthamdirect.com

A wide range of catalysts have been developed, including those based on transition metals like palladium, copper, iron, and cobalt, as well as metal-free systems. numberanalytics.comnih.govorganic-chemistry.org Nanocatalysts, in particular, have gained attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and the ability to be recycled and reused multiple times, reducing costs and waste. acs.org For example, titania nanomaterials have been used as efficient and recyclable heterogeneous catalysts for the solvent-free synthesis of poly-substituted quinolines. tandfonline.com Similarly, zeolite-based catalysts have been employed for the gas-phase synthesis of quinolines from aniline and alcohols. rsc.org

The choice of solvent is another critical aspect of green chemistry. Efforts have focused on replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695), or even eliminating the solvent entirely. tandfonline.comacs.org Multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, are inherently atom-economical and align well with green chemistry goals by reducing the number of synthetic steps and purification processes. rsc.org

| Catalyst Type | Key Advantages | Reaction Example | Reference |

| Nanocatalysts (e.g., TiO₂, ZrO₂/Fe₃O₄) | Recyclable, high activity, solvent-free conditions possible | Friedländer Annulation | tandfonline.comacs.org |

| Single-Atom Catalysts (e.g., Fe) | High efficiency, outperforms homogeneous systems | Acceptorless Dehydrogenative Coupling | organic-chemistry.org |

| Zeolite-Based Catalysts | Heterogeneous, suitable for gas-phase reactions | Synthesis from aniline and alcohols | rsc.org |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable catalytic sites | Various catalyst-promoted reactions | benthamdirect.com |

| Biocatalysts (e.g., α-amylase) | Environmentally benign, mild conditions | Catalyst-promoted synthesis | benthamdirect.com |

Stereoselective Synthesis of Chiral Analogues

While this compound is not a chiral molecule, its functional groups, particularly the formyl group at the 2-position, serve as a crucial starting point for the stereoselective synthesis of chiral derivatives. The aldehyde can be converted into a variety of chiral structures through asymmetric reactions.

A notable example is the enantioselective synthesis of chiral N,N'-diaryl vicinal diamines through a one-pot tandem reaction starting from quinoline-2-carbaldehydes. acs.org This process involves a rhodium-catalyzed reductive amination with an aniline, followed by an asymmetric transfer hydrogenation. The choice of catalyst, reductant (formic acid/triethylamine), and additives is critical for achieving high yields and excellent enantioselectivities (up to 99% ee). acs.org This demonstrates how an achiral precursor like a 2-formylquinoline can be elaborated into complex, highly enantioenriched molecules that are valuable in medicinal chemistry and materials science.

Furthermore, quinoline scaffolds themselves, such as the natural product quinine, are widely used as catalysts and ligands in stereoselective synthesis, highlighting the importance of chirality in this class of compounds. wikipedia.org The synthesis of chiral analogues from this compound could involve asymmetric reductions of the aldehyde to form chiral secondary alcohols or asymmetric additions of nucleophiles to generate new stereocenters, expanding the chemical diversity and potential applications of the quinoline core.

Chemical Reactivity and Mechanistic Studies of Methyl 2 Formylquinoline 7 Carboxylate

Reactions Involving the 2-Formyl Moiety

The 2-formyl group, being an aldehyde, is characterized by the electrophilicity of its carbonyl carbon, making it susceptible to attack by various nucleophiles. It readily participates in condensation, oxidation, and reduction reactions, which are fundamental transformations for building molecular complexity.

Nucleophilic Additions and Condensations (e.g., Knoevenagel, Aldol, Wittig)

The formyl group is a prime site for carbon-carbon bond formation through reactions with nucleophiles, including enolates and ylides.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. psiberg.com For Methyl 2-formylquinoline-7-carboxylate, this provides a route to α,β-unsaturated systems. The reaction proceeds via the formation of a resonance-stabilized anion from the active methylene compound, which then acts as a nucleophile, attacking the formyl carbon. numberanalytics.com Subsequent dehydration yields the final conjugated product. psiberg.com A variety of active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can be employed, leading to diverse derivatives. researchgate.net

Table 1: Examples of Knoevenagel Condensation with Formylquinolines

| Reactant 1 | Active Methylene Compound | Catalyst | Product Type |

| 2-Formylquinoline derivative | Malononitrile | Piperidine, GaCl₃ | 2-(Quinolin-2-ylmethylene)malononitrile |

| 2-Formylquinoline derivative | Ethyl Cyanoacetate | Base | Ethyl 2-cyano-3-(quinolin-2-yl)acrylate |

| 2-Formylquinoline derivative | Barbituric Acid | Pyridine (B92270) | 5-(Quinolin-2-ylmethylene)pyrimidine-2,4,6-trione |

Aldol Condensation: While less common for aromatic aldehydes without α-hydrogens, directed Aldol-type reactions can occur. In this reaction, an enolate attacks the formyl group. For instance, the methyl group of 2-methylquinoline (B7769805) can be deprotonated to act as a nucleophile in a reaction analogous to an Aldol condensation, which highlights the potential reactivity pathways. youtube.com The reaction of this compound with a ketone under basic or acidic conditions would proceed through the nucleophilic addition of the ketone's enol or enolate to the aldehyde, forming a β-hydroxy ketone, which may subsequently dehydrate.

Wittig Reaction: The Wittig reaction is a highly effective method for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction employs a phosphorus ylide (Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. commonorganicchemistry.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the formyl group. masterorganicchemistry.com This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org The stereochemical outcome of the reaction (E/Z isomerism) is influenced by the nature of the substituents on the ylide. wikipedia.org

Redox Transformations: Oxidation to Carboxylic Acid and Reduction to Alcohol

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functionalized quinoline (B57606) derivatives.

Oxidation to Carboxylic Acid: The formyl group of this compound can be oxidized to a carboxylic acid group, yielding quinoline-2,7-dicarboxylic acid derivatives. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. For the analogous Methyl 2-formylquinoline-6-carboxylate, oxidation yields quinoline-2,6-dicarboxylic acid. The reaction involves the conversion of the aldehyde to its hydrate, followed by oxidation. In some cases, iodine in the presence of a base like potassium carbonate in methanol (B129727) can also effect this transformation, leading to the corresponding methyl ester. rsc.org

Reduction to Alcohol: The formyl group is easily reduced to a primary alcohol (a hydroxymethyl group). Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. nih.gov The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. This transformation converts this compound into Methyl 2-(hydroxymethyl)quinoline-7-carboxylate.

Table 2: Redox Reactions of the 2-Formyl Group

| Transformation | Reagent | Product Functional Group |

| Oxidation | KMnO₄, H⁺ | Carboxylic Acid |

| Oxidation | I₂, K₂CO₃, MeOH | Methyl Ester |

| Reduction | NaBH₄ | Primary Alcohol |

| Reduction | LiAlH₄ | Primary Alcohol |

Formation of Imine and Oxime Derivatives (Schiff Bases)

The reaction of the 2-formyl group with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.gov This condensation reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol (B145695) and is often acid-catalyzed. ekb.eginternationaljournalcorner.com The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. nih.gov A wide variety of primary amines, including substituted anilines, hydrazines, and hydroxylamine (B1172632), can be used to generate a diverse library of quinoline-based Schiff bases. nih.govekb.egresearchgate.net Reaction with hydroxylamine specifically yields oxime derivatives.

Table 3: Synthesis of Schiff Bases from 2-Formylquinolines

| Amine Reagent | Solvent | Product Type |

| Substituted Anilines | Ethanol / Acetone | N-Aryl Imine |

| Hydrazine Hydrate | Ethanol | Hydrazone |

| Hydroxylamine Hydrochloride | Base | Oxime |

| 2-Aminothiophenol | Ethanol | N-(2-mercaptophenyl) Imine |

| 2-Aminothiazole | Ethanol | N-(thiazol-2-yl) Imine |

Transformations of the 7-Carboxylate Ester Group

The methyl ester at the 7-position offers another handle for chemical modification, primarily through nucleophilic acyl substitution reactions.

Hydrolysis to the Carboxylic Acid and Amidation Reactions

Hydrolysis to the Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-formylquinoline-7-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is commonly employed, using reagents like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. The hydrolysis of a similar compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, has been demonstrated. mdpi.com This carboxylic acid is a key intermediate for further derivatization, such as amidation. researchgate.net

Amidation Reactions: Once converted to the carboxylic acid, the 7-carboxy group can be coupled with various amines to form amides. Direct amidation from the carboxylic acid typically requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), to activate the carboxylic acid. lookchem.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with amines to form the amide bond. researchgate.net Direct conversion from the carboxylate salt using coupling agents like HBTU has also been reported as an efficient method. organic-chemistry.org

Transesterification and Ester Exchange Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. organic-chemistry.org For this compound, reacting it with a different alcohol (e.g., ethanol or isopropanol) in the presence of a catalyst like scandium(III) triflate or simply by refluxing in the alcohol would lead to the corresponding ethyl or isopropyl ester. organic-chemistry.org The reaction is an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion. This method allows for the modification of the ester group to alter properties like solubility or to introduce other functional moieties.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The reactivity of the quinoline ring in "this compound" towards aromatic substitution is significantly influenced by the electronic properties of its constituent rings and the directing effects of the substituents. The quinoline system is considered a π-deficient heterocycle, which generally makes it less reactive towards electrophilic attack than benzene. The electron-withdrawing nature of the nitrogen atom deactivates the ring system, particularly the pyridine ring.

Conversely, the π-deficient nature of the quinoline ring, exacerbated by the electron-withdrawing substituents, makes the molecule more susceptible to nucleophilic aromatic substitution. mdpi.org Nucleophilic attack is favored at the 2- and 4-positions of the quinoline ring system. quora.com In the case of "this compound," the 2-position is already substituted. Therefore, if a suitable leaving group were present at the 4-position, nucleophilic attack would likely occur there. The presence of electron-withdrawing groups is known to accelerate the rate of nucleophilic substitution on heterocyclic systems. mdpi.org For instance, in functionally related quinolines, the presence of electron-withdrawing groups facilitates nucleophilic substitution. mdpi.com

A concerted nucleophilic aromatic substitution strategy has been shown to be effective for the fluorination of quinolines, avoiding the formation of high-energy Meisenheimer intermediates. acs.org This suggests that under specific conditions, direct C-H functionalization via a nucleophilic pathway could be a viable strategy for the modification of "this compound."

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on the Quinoline Scaffold

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinolines. rsc.org For "this compound" to participate in these reactions, it would typically first need to be halogenated to introduce a suitable leaving group (e.g., Br, I) at a specific position on the quinoline ring.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is widely used for the arylation of quinolines. researchgate.netnih.gov A hypothetical bromo-substituted "this compound" could be coupled with various arylboronic acids in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules. nih.gov

Below is a representative table illustrating the conditions for Suzuki-Miyaura coupling on a related bromoquinoline scaffold.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 78 |

This is a representative table based on typical conditions for Suzuki-Miyaura reactions on bromoquinoline systems and does not represent actual experimental data for "this compound".

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction has been successfully applied to the synthesis of substituted quinolines. rsc.orgresearchgate.netrsc.org A halo-substituted derivative of "this compound" could undergo a Heck reaction with various alkenes to introduce alkenyl substituents onto the quinoline core.

The following table provides an example of typical Heck reaction conditions on a halo-aromatic system.

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 88 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 95 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 75 |

This is a representative table based on typical conditions for Heck reactions and does not represent actual experimental data for "this compound".

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a reliable method for the introduction of alkynyl moieties onto heterocyclic rings and has been successfully employed for the functionalization of quinolines. researchgate.netresearchgate.netajouronline.comlibretexts.org A halogenated "this compound" could be coupled with a variety of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.

A representative table of Sonogashira coupling conditions is shown below.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |

| 2 | 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 85 |

| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 93 |

This is a representative table based on typical conditions for Sonogashira reactions and does not represent actual experimental data for "this compound".

Detailed Reaction Mechanism Elucidation and Kinetic Investigations

The catalytic cycle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-quinoline, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, the organoboron species, activated by a base, transfers its organic group to the palladium center. In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, transfers the alkynyl group to the palladium. In the Heck reaction, this step is replaced by the coordination and insertion of the alkene.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Kinetic investigations of these reactions often reveal that the oxidative addition step is rate-determining. The electronic nature of the substituents on the quinoline ring can influence the rate of this step. The electron-withdrawing formyl and carboxylate groups in "this compound" would likely make the carbon-halogen bond more susceptible to oxidative addition, potentially accelerating the reaction rate compared to an unsubstituted quinoline.

Chemo- and Regioselectivity in Multi-Functionalized Systems

"this compound" possesses multiple functional groups, which raises questions of chemo- and regioselectivity in its reactions.

Chemoselectivity:

The formyl group at the 2-position is a reactive site for nucleophilic addition. In reactions involving nucleophiles, there is a potential for competition between attack at the formyl group and substitution on the quinoline ring (if a leaving group is present). The choice of reagents and reaction conditions would be crucial to control the chemoselectivity. For instance, using milder nucleophiles or protecting the aldehyde group could favor reactions on the ring. In the context of cross-coupling reactions, the carbon-halogen bond (if present) would be the primary site of reactivity with the palladium catalyst, leaving the formyl and ester groups intact, assuming appropriate catalyst and ligand selection.

Regioselectivity:

For nucleophilic aromatic substitution, the positions ortho and para to the nitrogen atom (C2 and C4) are the most activated. With the C2 position occupied, nucleophilic attack would be highly regioselective for the C4 position if a suitable leaving group is present.

In the case of introducing a halogen for subsequent cross-coupling reactions, the regioselectivity of the halogenation step would be critical. Direct halogenation of the quinoline ring can be complex, but specific positions can be targeted through various synthetic strategies, such as directed ortho-metalation or through the use of specific halogenating agents and conditions.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the molecular framework of Methyl 2-formylquinoline-7-carboxylate in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms.

A complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound would be achieved through a suite of two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, identifying adjacent protons on the quinoline (B57606) ring and confirming the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbons in the quinoline core and the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for identifying longer-range connectivities (2-3 bonds), HMBC spectra would be instrumental in assigning the quaternary carbons of the quinoline ring by observing correlations from nearby protons. For instance, the formyl proton should show a correlation to the C2 carbon, and the methyl protons of the ester group would correlate to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in confirming the conformation of the formyl group relative to the quinoline ring and the methyl ester's orientation.

A hypothetical data table for the ¹H and ¹³C NMR assignments, based on chemical shift predictions and data from similar quinoline structures, is presented below.

| Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations (Predicted) |

| 2-CHO | ~10.1 | ~193.0 | C2, C3 |

| 3 | ~8.2 | ~120.0 | C2, C4, C4a |

| 4 | ~8.4 | ~137.0 | C3, C4a, C5 |

| 5 | ~7.8 | ~128.0 | C4, C6, C8a |

| 6 | ~8.3 | ~129.0 | C5, C7, C8 |

| 8 | ~8.8 | ~129.5 | C6, C7, C8a |

| 7-COOCH₃ | - | ~165.0 | H6, H8, 7-OCH₃ |

| 7-OCH₃ | ~4.0 | ~53.0 | 7-COOCH₃ |

| 4a | - | ~149.0 | H3, H4, H5 |

| 8a | - | ~147.0 | H5, H8 |

This table is predictive and requires experimental verification.

The rotational barrier around the C2-CHO bond could potentially be studied using dynamic NMR (DNMR) spectroscopy. By acquiring spectra at varying temperatures, it might be possible to observe the coalescence of signals if the rotation is slow on the NMR timescale at lower temperatures. This would provide valuable thermodynamic data regarding the conformational flexibility of the formyl group.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive, atomic-resolution picture of a molecule's structure in the solid state.

A successful crystallographic analysis of this compound would precisely determine bond lengths, bond angles, and crucial torsion angles. Of particular interest would be the torsion angle defining the orientation of the formyl group relative to the quinoline plane and the conformation of the methyl carboxylate group. It is expected that the quinoline ring system itself would be largely planar.

A hypothetical table of crystallographic data is provided below for illustrative purposes.

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~15.0 |

| c (Å) | ~9.5 |

| β (°) | ~105 |

| Z | 4 |

| R-factor | < 0.05 |

This table is hypothetical and awaits experimental determination.

High-Resolution Mass Spectrometry (HRMS/EIMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Techniques like electrospray ionization (ESI) or electron ionization (EI) would be employed.

HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M]⁺·), allowing for the unambiguous determination of its molecular formula (C₁₂H₉NO₃).

Analysis of the fragmentation pattern in the mass spectrum (particularly with EI-MS) would offer structural confirmation. Expected fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-•OCH₃) from the ester, the loss of the entire methyl carboxylate group (-•COOCH₃), and the characteristic fragmentation of the quinoline ring system.

| Ion | m/z (Predicted) | Description |

| [M]⁺· | 215.0582 | Molecular Ion |

| [M - •OCH₃]⁺ | 184.0449 | Loss of methoxy radical |

| [M - CO]⁺· | 187.0633 | Loss of carbon monoxide from formyl group |

| [C₉H₆N]⁺ | 128.0499 | Quinoline core fragment |

This table presents predicted values for major fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and characterizing the bonding within this compound. While a complete experimental spectrum for this specific molecule is not widely published, a detailed analysis can be constructed from studies of its constituent functional groups and closely related analogues, such as various quinolinecarboxaldehydes. nih.govnih.govnih.gov

The vibrational spectrum of this compound is dominated by contributions from the quinoline ring, the formyl group, and the methyl carboxylate group.

Key Vibrational Modes:

Carbonyl Stretching (νC=O): The molecule contains two carbonyl groups: one in the formyl group at the C2 position and another in the methyl ester at the C7 position. These are expected to produce strong, distinct bands in the IR spectrum. The formyl C=O stretch typically appears in the range of 1710-1680 cm⁻¹. The ester C=O stretch is generally found at a higher frequency, typically between 1750-1730 cm⁻¹. The exact positions can be influenced by electronic effects from the quinoline ring and potential conformational differences.

Quinoline Ring Vibrations: The aromatic quinoline core gives rise to a series of characteristic bands. C=C and C=N stretching vibrations within the heterocyclic ring system are expected in the 1620-1430 cm⁻¹ region. Aromatic C-H stretching vibrations (νC-H) are anticipated to appear as sharp, medium-to-weak bands above 3000 cm⁻¹. In-plane (δC-H) and out-of-plane (γC-H) C-H bending vibrations provide a fingerprint for the substitution pattern on the ring, typically occurring in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

Formyl Group Vibrations: Besides the prominent C=O stretch, the formyl group is characterized by its C-H stretching vibration. This typically appears as a pair of weak to medium bands, with one found between 2860-2800 cm⁻¹ and another between 2760-2700 cm⁻¹.

Methyl Carboxylate Vibrations: The ester group exhibits characteristic C-O stretching vibrations. The asymmetric C-O-C stretch is usually strong and appears in the 1300-1150 cm⁻¹ range, while the symmetric stretch is found between 1100-1000 cm⁻¹. The methyl group's symmetric and asymmetric C-H stretching and bending modes are also expected.

A comprehensive study on quinoline-7-carboxaldehyde provides strong comparative data for the formyl and quinoline portions of the target molecule. nih.govresearchgate.net Similarly, detailed vibrational analyses of 2-quinolinecarboxaldehyde (B31650) and 4-quinolinecarboxaldehyde offer further insights into the vibrational modes of substituted quinolines. nih.govnih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Weak to Medium |

| Formyl C-H Stretch | Formyl (-CHO) | 2860 - 2800 & 2760 - 2700 | Weak |

| Ester C=O Stretch | Methyl Carboxylate | 1750 - 1730 | Strong |

| Formyl C=O Stretch | Formyl (-CHO) | 1710 - 1680 | Strong |

| Ring C=C, C=N Stretch | Quinoline Ring | 1620 - 1430 | Medium to Strong |

| Asymmetric C-O-C Stretch | Methyl Carboxylate | 1300 - 1150 | Strong |

| Aromatic C-H In-Plane Bend | Quinoline Ring | 1300 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | Quinoline Ring | 900 - 675 | Medium to Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides critical information about the electronic transitions and frontier molecular orbitals of a molecule.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is expected to be characterized by multiple absorption bands arising from π → π* and n → π* electronic transitions. These transitions are associated with the delocalized π-system of the quinoline ring and the non-bonding electrons of the oxygen and nitrogen atoms.

Detailed experimental and theoretical studies on quinoline-7-carboxaldehyde, a close structural analogue, show absorption bands in the 200-400 nm range. nih.gov The spectrum is typically dominated by intense π → π* transitions at shorter wavelengths (below 300 nm) and a weaker, longer-wavelength band corresponding to an n → π* transition associated with the carbonyl group. The presence of two carbonyl groups (formyl and ester) and their conjugation with the extended aromatic system of the quinoline ring would be expected to influence the position and intensity of these bands. The substitution pattern, with an electron-withdrawing formyl group at the 2-position and a carboxylate group at the 7-position, will modulate the energy levels of the molecular orbitals and thus the absorption maxima.

Interactive Data Table: Expected Electronic Absorption Bands for this compound (based on analogues)

| Wavelength Range (nm) | Type of Transition | Chromophore |

| 200 - 250 | π → π | Quinoline Ring |

| 250 - 350 | π → π | Quinoline Ring / Conjugated System |

| > 350 | n → π* | Carbonyl Groups (-CHO, -COOR) |

Fluorescence Emission: Many quinoline derivatives are known to be fluorescent, a property that is highly sensitive to the nature and position of substituents on the ring system. nih.govresearchgate.net Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including quantum yield and emission maximum, would be dependent on the electronic effects of the formyl and methyl carboxylate groups, as well as the solvent environment. While specific fluorescence data for this compound is not readily available in the surveyed literature, its structural similarity to other fluorescent quinolines suggests that it is a candidate for exhibiting emission properties.

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques used to investigate the stereochemistry of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a sample.

This compound is an achiral molecule. It does not possess any stereogenic centers (chiral carbons) and lacks any other elements of chirality such as axial or planar chirality in its stable ground state. As a result, a sample of pure this compound will not rotate the plane of polarized light nor will it exhibit a CD spectrum.

Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for the structural characterization of this compound, as there is no absolute configuration to be determined. These techniques are exclusively used for the analysis of chiral, enantiomerically pure, or enantiomerically enriched substances.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and understanding the distribution of electrons (electronic structure). Density Functional Theory (DFT) is a widely used method for these purposes due to its balance of accuracy and computational cost.

For Methyl 2-formylquinoline-7-carboxylate, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). dntb.gov.ua Such calculations yield the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Studies on similar quinoline (B57606) derivatives, such as phenyl quinoline-2-carboxylate, have successfully used DFT to refine and understand molecular geometries, noting changes in dihedral angles between the quinoline core and its substituents after optimization. mdpi.combohrium.comresearchgate.net

The analysis of the electronic structure provides insights into the molecule's properties. The distribution of electron density, molecular electrostatic potential (MEP), and atomic charges can be calculated. The MEP map, for instance, would identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For a molecule like this compound, the oxygen atoms of the formyl and carboxylate groups and the nitrogen atom of the quinoline ring are expected to be electron-rich sites.

Table 1: Representative Calculated Geometric Parameters for this compound (DFT/B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C(formyl) | 1.48 Å |

| C(formyl)=O | 1.22 Å | |

| C7-C(carboxyl) | 1.50 Å | |

| C(carboxyl)=O | 1.21 Å | |

| C(carboxyl)-O(methyl) | 1.35 Å | |

| Bond Angle | N1-C2-C(formyl) | 118.5° |

| C8-C7-C(carboxyl) | 120.5° | |

| C2-N1-C9 | 117.0° | |

| Dihedral Angle | C3-C2-C(formyl)=O | ~180° (anti-periplanar) |

Note: The data in this table is hypothetical and representative of typical values obtained for similar structures through DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. pku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. rsc.org A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.orgnih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would likely be centered on the electron-withdrawing formyl and carboxylate groups, as well as the pyridine (B92270) part of the quinoline ring. researchgate.netresearchgate.net This distribution dictates how the molecule interacts with other reagents. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.5 eV |

| LUMO Energy (ELUMO) | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 eV |

| Electronegativity (χ) | 4.5 eV |

Note: These values are illustrative, based on typical DFT calculations for related quinoline derivatives, and serve to represent the output of FMO analysis.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic data, which is invaluable for structure elucidation and confirmation.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.govnih.gov Calculations are performed on the optimized geometry of the molecule to obtain the absolute isotropic shielding values for each nucleus. These are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with experimental data can help assign peaks and confirm the proposed structure. researchgate.net Studies on quinoline derivatives have shown that DFT calculations can predict chemical shifts with a high degree of accuracy. uncw.edursc.org

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations provide the frequencies and intensities of the vibrational modes. nih.gov A comparison with experimental IR and Raman spectra aids in the assignment of complex spectral features. Typically, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so they are often scaled by an empirical factor to improve agreement. researchgate.net For this compound, characteristic frequencies for the C=O stretching of the formyl and ester groups, as well as aromatic C-C and C-N stretching modes, would be of particular interest. researchgate.nettandfonline.com

Table 3: Representative Predicted vs. Hypothetical Experimental Spectroscopic Data

| Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| 1H NMR (δ, ppm) | ||

| H (formyl) | 10.1 | 10.2 |

| H (methyl ester) | 3.95 | 4.0 |

| H3 | 8.3 | 8.4 |

| 13C NMR (δ, ppm) | ||

| C (formyl) | 192.0 | 193.5 |

| C (carboxylate) | 165.5 | 166.0 |

| C2 | 152.0 | 153.0 |

| IR Frequencies (cm-1) | ||

| C=O Stretch (formyl) | 1715 | 1700 |

| C=O Stretch (ester) | 1735 | 1720 |

Note: Data is hypothetical and for illustrative purposes only, reflecting the typical correlation between calculated and experimental values.

Reaction Mechanism Elucidation via Transition State Search and Potential Energy Surface Mapping

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By locating the transition state (TS)—the highest energy point along the reaction pathway—and mapping the potential energy surface (PES), chemists can understand how a reaction proceeds, what intermediates are formed, and what the activation energy is.

For this compound, one could study reactions such as nucleophilic addition to the formyl group or electrophilic aromatic substitution on the quinoline ring. A transition state search involves finding a first-order saddle point on the PES, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method. acs.org Once located, the TS structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Connecting the reactants, transition state, and products through an Intrinsic Reaction Coordinate (IRC) calculation confirms that the identified TS correctly links the desired species. acs.org This entire process provides a detailed energetic profile of the reaction, including the activation barrier, which is crucial for understanding reaction rates and feasibility. DFT calculations have been used to model transition states in reactions involving quinoline-2-carbaldehydes, providing insights into enantioselectivity based on the stability of diastereomeric transition states. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations can explore the behavior of molecules at finite temperatures and in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule's movement over nanoseconds, one can identify the most populated conformations and the energy barriers for rotation around single bonds, such as the C2-C(formyl) and C7-C(carboxyl) bonds.

Furthermore, MD simulations are ideal for studying solvent effects. By placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the specific solute-solvent interactions, such as hydrogen bonding, and understand how the solvent structure influences the solute's conformation and properties. Such simulations are crucial for bridging the gap between theoretical gas-phase models and real-world solution-phase chemistry. MD simulations have been applied to various quinoline derivatives to study the stability of their interactions with biological targets, providing insights into their dynamic behavior in a solvated environment. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. nih.gov These models rely on molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., topological, electronic, steric).

For a class of compounds including this compound, a QSPR study could be developed to predict properties like solubility, melting point, or chromatographic retention times. A QSAR model could be used to predict biological activity, such as inhibitory potency against a specific enzyme. nih.gov

The process involves calculating a large number of molecular descriptors for a set of related quinoline derivatives. Then, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that relates a subset of these descriptors to the property of interest. researchgate.netnih.gov These models, once validated, can be used to predict the properties of new, unsynthesized quinoline derivatives, guiding the design of molecules with desired characteristics. mdpi.com

Coordination Chemistry and Organometallic Aspects

Methyl 2-formylquinoline-7-carboxylate as a Ligand: Chelation Modes and Coordination Sites

The multifunctional nature of this compound allows for several potential chelation modes. The primary coordination sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the formyl group, which can together form a stable five-membered chelate ring with a metal ion. This bidentate N,O-coordination is a common feature for 2-formylquinoline derivatives.

Furthermore, the methyl carboxylate group at the 7-position introduces additional possibilities for coordination. The carboxylate oxygen, either from the carbonyl or the methoxy (B1213986) group, can engage in coordination, potentially leading to tridentate chelation or the formation of bridged polynuclear complexes. The coordination behavior can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Potential Coordination Modes:

Bidentate (N,O): Coordination through the quinoline nitrogen and the formyl oxygen.

Tridentate (N,O,O): Involvement of one of the carboxylate oxygens in addition to the quinoline nitrogen and formyl oxygen.

Bridging: The carboxylate group can bridge two metal centers, leading to the formation of dimeric or polymeric structures.

The interplay between these potential coordination sites allows for the design of metal complexes with specific geometries and electronic properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction temperature can influence the final product's structure and purity.

Common synthetic methods include:

Direct reaction: A straightforward reaction between the ligand and a metal halide, acetate, or nitrate (B79036) salt in a solvent like ethanol (B145695), methanol (B129727), or acetonitrile.

Schiff base condensation: The formyl group can be reacted with a primary amine to form a Schiff base ligand in situ, which then coordinates to the metal ion. This approach expands the variety of achievable ligand frameworks and coordination environments.

The structural characterization of the resulting metal complexes is crucial for understanding their properties. Key analytical techniques employed include:

Infrared (IR) Spectroscopy: Used to identify the coordination of the functional groups to the metal ion by observing shifts in their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the structure of diamagnetic complexes in solution.

UV-Visible Spectroscopy: Offers information about the electronic transitions within the complex.

Catalytic Applications of Metal Complexes Containing Quinoline-based Ligands

Metal complexes incorporating quinoline-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. mdpi.com The electronic properties and steric environment of the quinoline ligand can be fine-tuned to optimize the performance of the metal catalyst.

Complexes of palladium with quinoline-derived ligands, for example, are known to be effective catalysts for cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific catalytic data for complexes of this compound are not detailed in the available literature, related systems suggest high potential. For instance, palladium complexes with indolyl-NNN-type ligands have been successfully applied in Suzuki reactions. mdpi.com Similarly, palladium complexes bearing mesoionic carbene ligands are active in domino Sonogashira coupling/cyclization reactions for the synthesis of benzofurans and indoles. nih.gov Given these precedents, it is reasonable to anticipate that palladium complexes of this compound could be effective catalysts in similar transformations.

| Catalytic Reaction | Potential Metal Catalyst | Relevant Application |

| Suzuki Coupling | Palladium | Synthesis of biaryls |

| Sonogashira Coupling | Palladium, Copper | Synthesis of aryl-alkynes |

| Catecholase Activity | Copper | Oxidation of catechols |

The catalytic efficiency of such complexes is influenced by the stability of the complex and the accessibility of the metal's coordination sites.

Luminescent and Photophysical Properties of Coordination Compounds (Non-Biological)

Coordination compounds of quinoline derivatives with various transition metals and lanthanides often exhibit interesting luminescent and photophysical properties. The quinoline moiety can act as an "antenna" that absorbs light and transfers the energy to the metal center, which then emits light.

Transition Metal Complexes: Zinc(II) complexes with substituted 8-hydroxyquinolines have been shown to be luminescent, with emission properties dependent on the nature of the substituent and the coordination environment. rsc.orgrsc.org The emission can originate from charge-transfer states or from π-π* transitions localized on the quinoline fragment. rsc.org

While specific photophysical data for complexes of this compound are not available, the general principles observed for other quinoline carboxylate and formylquinoline complexes suggest that its coordination compounds, particularly with d¹⁰ metals like zinc or with lanthanides like europium, are likely to be luminescent. The combination of the extended π-system of the quinoline ring and the coordinating functional groups provides a promising framework for the development of novel luminescent materials.

Material Science and Advanced Technology Applications Non Biological

Utilization as Building Blocks for Supramolecular Assemblies (e.g., MOFs, Coordination Polymers)

Methyl 2-formylquinoline-7-carboxylate is a promising candidate as an organic linker for the synthesis of supramolecular assemblies like Metal-Organic Frameworks (MOFs) and coordination polymers. wikipedia.org This potential stems from the presence of the carboxylate group, which can coordinate with metal ions to form extended network structures. researchgate.net The quinoline (B57606) nitrogen atom can also participate in coordination, leading to multidentate binding modes and potentially more complex and robust frameworks. While direct synthesis of MOFs using this compound is not yet widely reported, the principles of MOF chemistry and the extensive use of other carboxylate-based linkers provide a strong basis for its potential in this area. wikipedia.org

The general strategy for the synthesis of carboxylate-based MOFs involves the reaction of a metal salt with the organic linker in a suitable solvent, often under solvothermal conditions. youtube.com The resulting framework's topology and properties are determined by the coordination geometry of the metal ion and the connectivity and geometry of the organic linker. researchgate.net In the case of this compound, the rigidity of the quinoline backbone combined with the coordinating ability of the carboxylate group could lead to the formation of porous materials with high thermal and chemical stability.

The formyl group at the 2-position of the quinoline ring offers a unique advantage for post-synthetic modification of the resulting MOFs. This reactive group can be used to introduce other functionalities into the framework after its initial synthesis. For instance, the formyl group can undergo condensation reactions with amines to form imines, thereby altering the chemical environment within the pores of the MOF and enabling applications such as selective gas adsorption or catalysis.

Coordination polymers, which are similar to MOFs but can have lower dimensionality (1D chains or 2D layers), can also be synthesized using this compound. mdpi.com The flexibility in the coordination modes of the carboxylate group, along with the potential involvement of the quinoline nitrogen, can lead to a diverse range of coordination polymer structures with interesting magnetic or optical properties. mdpi.com

Table 1: Examples of Quinoline-Carboxylate Based Coordination Polymers and MOFs

| Compound/Ligand | Metal Ion | Dimensionality | Key Features |

|---|---|---|---|

| Isoquinoline-5-carboxylic acid | Cu(II) | 2D | Forms different microcrystalline phases depending on reaction conditions. polimi.it |

| 8-Quinoline carboxylic acid derivatives | Cu(II) | Not specified | Used in the synthesis of fluorescent chemosensors. asianpubs.org |

Integration into Polymeric Materials and Functionalized Surfaces

The functional groups present in this compound make it a versatile molecule for integration into polymeric materials and for the functionalization of surfaces. The carboxylate group can be converted to a more reactive species, such as an acid chloride or an activated ester, which can then react with polymers containing hydroxyl or amine groups to form covalent linkages. This allows for the incorporation of the quinoline moiety as a pendant group on a polymer backbone.

The integration of such quinoline derivatives into polymers can impart new properties to the material. For example, the inherent fluorescence of the quinoline core can be used to create fluorescent polymers for applications in sensing or imaging. The metal-coordinating ability of the quinoline and carboxylate groups can also be exploited to create metallopolymers with interesting electronic or catalytic properties.

Furthermore, the formyl group provides an additional handle for modifying the properties of the resulting polymer. Post-polymerization modification through reactions of the formyl group can be used to tune the solubility, thermal stability, or responsiveness of the polymer to external stimuli.

In the context of surface functionalization, this compound can be attached to surfaces that have been pre-functionalized with appropriate reactive groups. For example, a silica (B1680970) or metal oxide surface can be modified to have amine groups, which can then react with the formyl group of the quinoline derivative to form an imine linkage, tethering the molecule to the surface. Alternatively, the carboxylate group can be used to anchor the molecule to surfaces with complementary functionalities.

The functionalization of surfaces with quinoline derivatives can be used to alter their surface properties, such as wettability or adhesion. It can also be used to create surfaces with specific functionalities, such as surfaces that can selectively bind to certain metal ions or surfaces that exhibit a fluorescent response to changes in their environment.

Table 2: Methods for Polymer and Surface Functionalization

| Functional Group on Substrate | Reaction with this compound | Resulting Linkage |

|---|---|---|

| Amine (-NH2) | Reaction with the formyl group | Imine (-CH=N-) |

| Hydroxyl (-OH) | Reaction with the activated carboxylate group | Ester (-COO-) |

Photoactive and Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, Sensors)

Quinoline and its derivatives are well-known for their photoactive properties, including fluorescence and phosphorescence. ijcce.ac.ir These properties make them attractive candidates for use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. This compound, with its extended conjugated system, is expected to exhibit interesting photophysical properties.

In the context of OLEDs, metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as emissive materials. The quinoline ligand plays a crucial role in determining the emission color and efficiency of the device. While the direct use of this compound in OLEDs has not been extensively explored, its ability to form metal complexes suggests its potential in this area. The formyl and carboxylate groups could be used to tune the electronic properties of the resulting metal complexes and thereby optimize their performance in OLEDs.

The inherent fluorescence of this compound also makes it a promising candidate for the development of fluorescent sensors. The fluorescence of the quinoline core can be sensitive to the presence of certain analytes, leading to a change in the fluorescence intensity or wavelength upon binding. This "turn-on" or "turn-off" fluorescence response can be used for the detection of various species.

Development of Chemosensors for Specific Analytes (excluding biological)

The development of chemosensors for the selective detection of specific analytes is a crucial area of research with applications in environmental monitoring, industrial process control, and chemical analysis. Quinoline-based compounds have been extensively studied as fluorescent chemosensors due to their favorable photophysical properties and their ability to coordinate with metal ions. nanobioletters.com

This compound possesses several features that make it an excellent candidate for the development of chemosensors for non-biological analytes, particularly metal ions. mdpi.com The quinoline nitrogen and the oxygen atoms of the carboxylate and formyl groups can act as a multidentate binding site for metal ions. The binding of a metal ion to this site can lead to a significant change in the electronic structure of the molecule, resulting in a change in its absorption or fluorescence properties. nih.gov

The selectivity of the chemosensor for a particular metal ion can be tuned by modifying the structure of the quinoline derivative. For example, the introduction of different substituents on the quinoline ring can alter the size and shape of the binding cavity, leading to preferential binding of certain metal ions. The formyl group can also be used to create more complex sensor molecules through reactions with other molecules. For instance, condensation of the formyl group with a molecule containing a different binding site could lead to a sensor that can detect multiple analytes or exhibit a ratiometric response.

Table 3: Examples of Quinoline-Based Chemosensors for Metal Ions

| Quinoline Derivative | Target Analyte | Sensing Mechanism |

|---|---|---|

| 8-Quinoline carboxylic acid derivatives | Cu2+ | Fluorescence turn-off asianpubs.org |

| Quinoline-based Schiff bases | Zn2+ | Fluorescence enhancement nanobioletters.com |

Derivatives and Analogues: Structure Reactivity Relationships

Design and Synthesis of Structurally Modified Analogues

The design of analogues of methyl 2-formylquinoline-7-carboxylate focuses on introducing diverse functional groups at three primary locations: the C2-formyl group, the C7-carboxylate group, and various positions on the quinoline (B57606) core. The synthesis of these analogues employs a range of modern organic chemistry techniques.

Variations at the C2-Position: The aldehyde at the C2 position is a versatile handle for modification. For instance, using a related precursor like 2-chloro-3-formylquinoline, Sonogashira coupling reactions with various terminal alkynes can be employed. rsc.org This reaction, typically catalyzed by palladium complexes and copper(I) iodide, yields a series of 2-alkynyl-3-formyl-quinolines, effectively replacing the chloro group with a carbon-carbon triple bond while retaining the essential formyl functionality for further reactions. rsc.org Another approach involves building entirely new heterocyclic systems at this position. A facile one-pot reaction can be used to synthesize 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives from a 2-chloromethylquinoline precursor and substituted salicylaldehydes. beilstein-journals.org

Variations at the C7-Position and on the Quinoline Ring: Modifications involving the carboxylate group can include hydrolysis to the corresponding carboxylic acid, amidation to form various carboxamides, or reduction to a primary alcohol. Substituents on the quinoline ring are typically introduced by selecting appropriately substituted anilines or benzaldehydes during the initial quinoline synthesis, such as through the Friedländer condensation. beilstein-journals.org This method allows for the incorporation of groups like methyl, chloro, or methoxy (B1213986) onto the benzenoid ring of the quinoline system, enabling a systematic study of their electronic effects.

| Modification Site | Synthetic Strategy | Resulting Analogue Type | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| C2-Position | Sonogashira Coupling | 2-Alkynyl-3-formyl-quinolines | Terminal alkynes, [PdCl₂(PPh₃)₂], CuI, Et₃N | rsc.org |

| C2-Position | One-pot Cyclization | 2-(Benzofuran-2-yl)-quinolines | Substituted salicylaldehydes, K₂CO₃ | beilstein-journals.org |

| Quinoline Ring | Friedländer Condensation | Substituted Quinolines | Substituted 2-aminobenzaldehydes, active methylene (B1212753) compounds | beilstein-journals.org |

| C3-Position (Analogue) | Condensation/Schiff Base Formation | 1-(Quinolin-3-yl)-N-phenylmethanimines | Substituted anilines, acetone | rsc.org |

Impact of Structural Modifications on Chemical Reactivity Profiles

Structural changes to the this compound molecule profoundly affect its reactivity. The electronic nature of substituents on the quinoline ring—whether they are electron-donating or electron-withdrawing—can modulate the electrophilicity of both the formyl carbon and the quinoline ring system itself.